![molecular formula C28H27N3O6S B2484212 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 497073-45-7](/img/structure/B2484212.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic compound known for its structural complexity and potential applications in various fields such as medicinal chemistry, biology, and material science. This compound features a combination of aromatic, indole, and benzamide structures, making it a subject of interest for its unique properties and reactivities.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules. Biology Medicine : Could be explored for its pharmacological properties, including its potential as an anti-cancer agent or neuroprotective compound. Industry : Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mecanismo De Acción
Target of Action
Compounds with a benzodioxole moiety have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Mode of Action
The benzodioxole moiety might interact with the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
By inhibiting COX, these compounds can affect the arachidonic acid pathway, reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The overall effect would be a reduction in inflammation and pain, as prostaglandins are involved in these processes .
Action Environment
The efficacy and stability of such compounds can be influenced by various factors, including pH, temperature, and the presence of other substances in the body .
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic synthesis procedures. One common route includes the following steps:
Preparation of the benzo[d][1,3]dioxole derivative: : This is synthesized through a series of nitration, reduction, and acylation reactions starting from commercially available catechol.
Coupling with indole derivative: : The indole ring is introduced via palladium-catalyzed cross-coupling reactions.
Formation of the thioether linkage: : This involves the reaction of the benzo[d][1,3]dioxole derivative with the indole derivative in the presence of a suitable base.
Final benzamide formation: : This step includes the condensation of the intermediate product with a 3,4-dimethoxybenzoyl chloride in the presence of a base.
Industrial production methods: : Industrial production methods for this compound would likely employ similar synthetic strategies but optimized for scale. These methods would utilize continuous flow reactors, automation, and rigorous quality control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: : Can undergo oxidation reactions, especially at the indole and benzo[d][1,3]dioxole moieties.
Reduction: : The compound can be reduced under specific conditions, affecting its keto and nitro groups.
Substitution: : The benzamide and indole structures can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: : Typical electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major products formed from these reactions
Oxidation: : Various oxidized products depending on the degree and site of oxidation.
Reduction: : Reduced analogs, often with changed solubility and bioactivity.
Substitution: : Substituted derivatives with potential alterations in electronic properties.
Comparación Con Compuestos Similares
Compared to other similar compounds, such as N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-3,4-dimethoxybenzamide, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is unique in its combined indole and benzo[d][1,3]dioxole structures, providing distinct electronic and steric properties.
Similar compounds
N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-3,4-dimethoxybenzamide
N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-3,4-dimethoxybenzamide
These similar compounds may share some chemical behaviors but differ in specific applications due to their structural nuances.
There you go—a deep dive into the world of this compound!
Propiedades
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-34-22-9-7-18(13-24(22)35-2)28(33)29-11-12-31-15-26(20-5-3-4-6-21(20)31)38-16-27(32)30-19-8-10-23-25(14-19)37-17-36-23/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGAQDZIDALBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
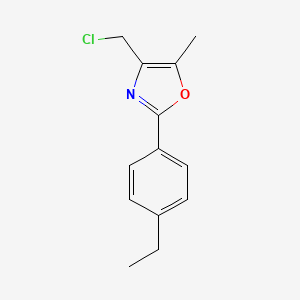
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)
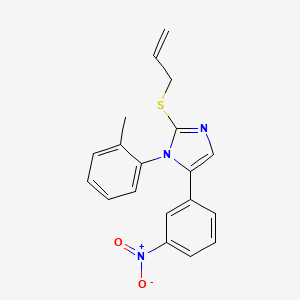
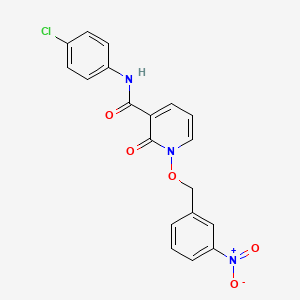
![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)
![2-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2484138.png)
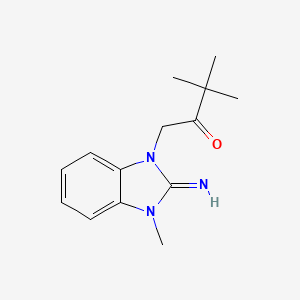

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2484141.png)
![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)
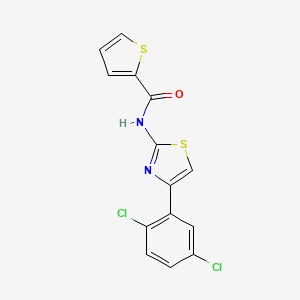
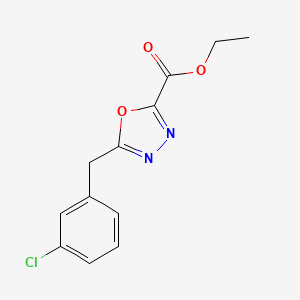
![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)

